Enantioselective Hydrogenation: Rh-Catalyzed Production of Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxides vs. Racemic Baseline
The prochiral substituted benzo[b]thiophene 1,1-dioxide scaffold undergoes Rh-catalyzed asymmetric hydrogenation to afford chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to 99% isolated yield and >99% enantiomeric excess (ee), as reported by Liu et al. (2019) [1]. This compares with a racemic baseline of 0% ee for non-asymmetric hydrogenation or stoichiometric reduction methods. The gram-scale reaction proceeded with 99% yield and 99% ee at a catalyst loading of only 0.02 mol% (substrate/catalyst = 5000), demonstrating both high efficiency and practicality [1]. A complementary Ni-catalyzed system reported by Liu et al. (2021) achieved 95â99% yield with 90â99% ee, using a cheaper first-row transition metal but with slightly lower enantioselectivity for certain substrates [2]. The sulfide analog (2,3-dihydrobenzo[b]thiophene) lacks the sulfone directing group required for the hydrogen-bonding interaction between substrate and chiral ligand that underpins the high enantioselectivity observed [1].
| Evidence Dimension | Enantioselective hydrogenation performance |
|---|---|
| Target Compound Data | Rh-catalyzed: up to 99% yield, >99% ee at 0.02 mol% catalyst loading (S/C = 5000) [1]; Ni-catalyzed: 95â99% yield, 90â99% ee [2] |
| Comparator Or Baseline | Racemic synthesis: 0% ee; Non-sulfone analogs: incompatible with catalytic asymmetric hydrogenation due to absence of sulfone directing group |
| Quantified Difference | >99% ee vs. 0% ee (absolute stereocontrol gain); up to 99% yield with S/C = 5000 |
| Conditions | Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides under Hâ; gram-scale conditions reported [1]; Ni-catalyzed system with Hâ [2] |
Why This Matters
For procurement of chiral building blocks, the ability to access either enantiomer with >99% ee at gram scale directly determines whether a medicinal chemistry program can generate enantiopure lead candidates; the sulfone group is mechanistically essential for the hydrogen-bonding interaction that enables this stereocontrol.
- [1] Liu, G., Zhang, H., Huang, Y., Han, Z., Liu, G., Liu, Y., Dong, X.-Q., & Zhang, X. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10, 2507â2512. DOI: 10.1039/C8SC05397A. View Source
- [2] Liu, G., Tian, K., Li, C., You, C., Tan, X., Zhang, H., Zhang, X., & Dong, X.-Q. (2021). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Alkenyl Sulfones, Benzo[b]thiophene 1,1-Dioxides, with Mechanistic Studies. Organic Letters, 23(3), 668â675. DOI: 10.1021/acs.orglett.0c03723. View Source
